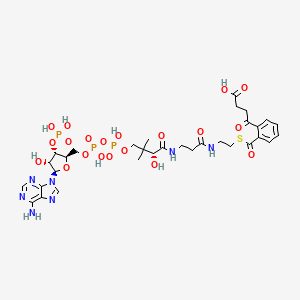

ortho-Succinylbenzoyl-coa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ortho-Succinylbenzoyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C32H44N7O20P3S and its molecular weight is 971.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Bacterial Metabolism

Enzyme Targeting for Antibiotic Development

OSB-CoA synthetase, also known as MenE, is crucial in the menaquinone biosynthesis pathway, a vital process for bacterial survival. Research indicates that inhibiting MenE can lead to reduced menaquinone levels in pathogenic bacteria such as Staphylococcus aureus and Mycobacterium spp., making it a promising target for novel antibacterial agents . The inhibition mechanism involves the formation of acyl-adenylate intermediates, which are essential for the enzymatic activity of MenE.

Insights from Structural Biology

Crystal Structure Analysis

High-resolution crystal structures of MenE complexed with OSB-CoA analogues have provided insights into the enzyme's catalytic mechanisms. These studies reveal how domain alternation facilitates substrate binding and catalysis, highlighting the structural changes during the adenylation and thioesterification half-reactions . Understanding these mechanisms helps in designing more potent inhibitors by targeting specific conformations of the enzyme.

Therapeutic Potential

Development of Antibiotics

The insights gained from studying OSB-CoA and its analogues have implications for antibiotic development. By targeting essential bacterial enzymes like MenE, researchers aim to create new antibiotics that can combat resistant strains of bacteria. The discovery of novel inhibitors with improved antibacterial activity suggests that OSB-CoA derivatives could lead to effective treatments against infections caused by multidrug-resistant organisms .

Case Studies

Propriétés

Formule moléculaire |

C32H44N7O20P3S |

|---|---|

Poids moléculaire |

971.7 g/mol |

Nom IUPAC |

4-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t20-,24-,25-,26+,30-/m1/s1 |

Clé InChI |

AVOVYFCDODUXLY-HSJNEKGZSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

Synonymes |

2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.